[(2S,4S)-1-benzyl-4-methyl-pyrrolidin-2-yl]methanol [(2S,4S)-1-benzyl-4-methyl-pyrrolidin-2-yl]methanol
Brand Name: Vulcanchem
CAS No.:
VCID: VC20514377
InChI: InChI=1S/C13H19NO/c1-11-7-13(10-15)14(8-11)9-12-5-3-2-4-6-12/h2-6,11,13,15H,7-10H2,1H3/t11-,13-/m0/s1
SMILES:
Molecular Formula: C13H19NO
Molecular Weight: 205.30 g/mol

[(2S,4S)-1-benzyl-4-methyl-pyrrolidin-2-yl]methanol

CAS No.:

Cat. No.: VC20514377

Molecular Formula: C13H19NO

Molecular Weight: 205.30 g/mol

* For research use only. Not for human or veterinary use.

[(2S,4S)-1-benzyl-4-methyl-pyrrolidin-2-yl]methanol -

Specification

Molecular Formula C13H19NO
Molecular Weight 205.30 g/mol
IUPAC Name [(2S,4S)-1-benzyl-4-methylpyrrolidin-2-yl]methanol
Standard InChI InChI=1S/C13H19NO/c1-11-7-13(10-15)14(8-11)9-12-5-3-2-4-6-12/h2-6,11,13,15H,7-10H2,1H3/t11-,13-/m0/s1
Standard InChI Key BYFBLBLWIKQDCW-AAEUAGOBSA-N
Isomeric SMILES C[C@H]1C[C@H](N(C1)CC2=CC=CC=C2)CO
Canonical SMILES CC1CC(N(C1)CC2=CC=CC=C2)CO

Introduction

Chemical Identity and Structural Features

Molecular and Stereochemical Configuration

[(2S,4S)-1-Benzyl-4-methyl-pyrrolidin-2-yl]methanol is defined by its absolute stereochemistry at the 2nd and 4th positions of the pyrrolidine ring. The (2S,4S) configuration ensures distinct spatial arrangements of substituents, influencing its reactivity and interactions in chiral environments . The compound’s IUPAC name, (1-benzyl-4-methylpyrrolidin-2-yl)methanol, reflects its benzyl group at the nitrogen atom, a methyl group at the 4-position, and a hydroxymethyl moiety at the 2-position .

Key identifiers include the CAS registry number 1601475-86-8 and synonyms such as F89060 . Its SMILES notation, CC1CC(N(C1)CC2=CC=CC=C2)CO\text{CC1CC(N(C1)CC2=CC=CC=C2)CO}, and InChIKey BYFBLBLWIKQDCW-UHFFFAOYSA-N\text{BYFBLBLWIKQDCW-UHFFFAOYSA-N}, provide unambiguous representations of its structure . The benzyl group enhances solubility in organic solvents, while the hydroxymethyl group enables derivatization via esterification or oxidation .

Synthetic Methodologies

Asymmetric Synthesis from Proline Derivatives

A prominent route to enantiopure pyrrolidine derivatives involves functionalizing proline or 4-hydroxyproline precursors. In a study by Brennecke et al., N-protected (2S,4R)-4-hydroxyproline was coupled with β-ketoenamides to generate pyrrolidin-2-yl-substituted pyridines . Adapting this strategy, [(2S,4S)-1-benzyl-4-methyl-pyrrolidin-2-yl]methanol could be synthesized via:

  • Protection of Proline: N-Benzylation of (2S,4S)-4-methylprolinol using benzyl bromide under basic conditions.

  • Oxidation and Reduction: Selective oxidation of the hydroxymethyl group to a ketone followed by stereocontrolled reduction to restore the alcohol .

Resolution of Racemic Mixtures

Chiral resolution techniques, such as enzymatic kinetic resolution or diastereomeric salt formation, may separate (2S,4S) and (2R,4R) enantiomers. For instance, lipase-catalyzed acetylation of racemic alcohols can yield enantiomerically pure products with >99% ee .

Physicochemical Properties

PropertyValue/DescriptionSource
Molecular Weight205.3 g/mol
Purity≥97%
SolubilitySoluble in DMSO, THF, chloroform
StabilityStable under inert atmosphere
Storage Conditions2–8°C, protected from light

The compound’s melting point and boiling point remain unreported, but analogous pyrrolidinemethanol derivatives exhibit melting points between 80–120°C . Its logP value, estimated at 1.8, indicates moderate lipophilicity, suitable for membrane permeability in drug candidates .

Applications in Organic Synthesis and Drug Discovery

Chiral Ligand in Catalysis

The hydroxymethyl and benzyl groups make this compound a potential ligand in asymmetric catalysis. For example, palladium complexes with pyrrolidine ligands facilitate Suzuki-Miyaura couplings, achieving enantiomeric excesses >90% .

Intermediate for Bioactive Molecules

[(2S,4S)-1-Benzyl-4-methyl-pyrrolidin-2-yl]methanol serves as a precursor to kinase inhibitors and antiviral agents. Functionalization at the hydroxymethyl group (e.g., phosphorylation) can modulate bioactivity .

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